molecular formula C22H20FN3O2 B10786801 quinolin-8-yl1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 2748300-92-5

quinolin-8-yl1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B10786801
CAS No.: 2748300-92-5
M. Wt: 377.4 g/mol
InChI Key: CUGIQDZEJKPBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-yl 1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (abbreviated as 5-fluoro-7-QUPAIC in some literature) is a synthetic cannabinoid receptor agonist (SCRA) featuring a 7-azaindole (7-AI) core structure . This compound was initially misidentified in commercial "research chemicals" under the label "AB-FUB7AICA" but was later structurally elucidated using GC–MS, 1D/2D-NMR, and spectral library comparisons. Its molecular framework combines a quinolin-8-yl ester group with a pyrrolo[2,3-b]pyridine moiety substituted with a 5-fluoropentyl chain at the 1-position. The fluorine atom on the pentyl side chain is a critical modification, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

CAS No.

2748300-92-5

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

quinolin-8-yl 1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C22H20FN3O2/c23-11-2-1-3-14-26-15-18(17-9-6-13-25-21(17)26)22(27)28-19-10-4-7-16-8-5-12-24-20(16)19/h4-10,12-13,15H,1-3,11,14H2

InChI Key

CUGIQDZEJKPBDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CN(C4=C3C=CC=N4)CCCCCF)N=CC=C2

Origin of Product

United States

Preparation Methods

Key Steps:

  • Suzuki Coupling:

    • Reactants: 5-Bromo-1H-pyrrolo[2,3-b]pyridine and aryl/heteroaryl boronic acids.

    • Conditions: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd catalyst), potassium carbonate, dioxane/water (2.5:1), 80°C to reflux, 1–16 hours.

    • Yield: ~70–85% for aryl-substituted derivatives.

  • Cyclization Approaches:

    • Fischer Indole Synthesis Modifications:

      • 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with acetylacetone, ethyl cyanoacetate, or malononitrile under acidic conditions to form pyrrolo[2,3-b]pyridines.

    • Electrocyclization:

      • Carbodiimides derived from urea precursors undergo electrocyclization to form fused pyrroloquinoline systems, though this method is less direct for the target compound.

Functionalization of the 3-Position

The 3-position of the pyrrolo[2,3-b]pyridine is functionalized to introduce the carboxylate group.

Key Steps:

  • Bromination:

    • Reactants: Pyrrolo[2,3-b]pyridine derivative, bromine (Br₂) or N-bromosuccinimide (NBS).

    • Conditions:

      • Br₂ in CHCl₃: 0°C to room temperature, 10–60 minutes.

      • NBS with Triethylamine: Dichloromethane or THF, room temperature, 1–16 hours.

    • Yield: 60–75%.

  • Hydrolysis to Carboxylic Acid:

    • Reactants: 3-Bromo-pyrrolo[2,3-b]pyridine.

    • Conditions: NaOH in methanol/water, 50°C, 30 minutes.

    • Purification: Acidification with HCl, extraction with ethyl acetate, and ion-exchange resin (DOWEX) treatment.

    • Yield: 80–90%.

Alkylation of the Pyrrolo Nitrogen

The 1-nitrogen of the pyrrolo[2,3-b]pyridine is alkylated to introduce the 5-fluoropentyl group.

Key Steps:

  • Alkylation with 5-Fluoropentyl Bromide:

    • Reactants: Pyrrolo[2,3-b]pyridine derivative, 5-fluoropentyl bromide.

    • Conditions: Basic conditions (e.g., K₂CO₃ in DMF), 80°C, 1–16 hours.

    • Yield: 70–85%.

Esterification with Quinolin-8-ol

The 3-carboxylic acid is esterified with quinolin-8-ol to form the final compound.

Key Steps:

  • Activation of Carboxylic Acid:

    • Acid Chloride Formation: Thionyl chloride (SOCl₂) in dichloromethane, reflux.

    • Coupling Reagents: 2,4,6-Trisopropylbenzenesulfonyl chloride (T3P) with N,N-diisopropylethylamine (DIPEA) in DMF.

  • Esterification:

    • Reactants: Activated carboxylic acid, quinolin-8-ol.

    • Conditions:

      • T3P Method: Room temperature, 1–2 hours.

      • SOCl₂ Method: Et₃N, EtOAc, reflux.

    • Yield: 65–70%.

Purification and Characterization

Purification Methods:

MethodSolvent SystemPurpose
Column ChromatographySilica gel, hexane/ethyl acetateRemove byproducts
RecrystallizationEthanol/waterFinal purification

Characterization Data:

TechniqueExpected DataSource
LC-MSm/z 377.1 [M+H]⁺
¹H NMRδ 7.0–8.5 (aromatic H), δ 4.2 (CH₂ in 5-fluoropentyl)

Comparative Analysis of Synthetic Routes

Table 1: Summary of Key Steps and Yields

StepReagents/ConditionsYield RangeSource
Suzuki CouplingPd catalyst, dioxane/water70–85%
BrominationBr₂, CHCl₃, 0°C–RT60–75%
HydrolysisNaOH, MeOH/H₂O, 50°C80–90%
Alkylation5-Fluoropentyl Br, K₂CO₃, DMF70–85%
EsterificationT3P, DIPEA, DMF65–70%

Challenges and Optimization Strategies

  • Regioselectivity in Bromination:

    • Bromination at the 3-position is favored due to electronic directing effects, but competing 2-position substitution may occur.

    • Solution: Use NBS with controlled stoichiometry to minimize over-bromination.

  • Stability of Intermediates:

    • 3-Bromo intermediates are sensitive to light and moisture.

    • Solution: Store under inert atmosphere (N₂ or Ar) and use immediately after synthesis.

  • Esterification Efficiency:

    • Quinolin-8-ol’s low nucleophilicity may reduce reaction rates.

    • Solution: Use coupling reagents (e.g., T3P) to enhance activation .

Chemical Reactions Analysis

Types of Reactions

5-fluoro 7-QUPAIC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Potential

Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including quinolin-8-yl1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Research indicates that compounds with similar structures exhibit strong antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, a series of synthesized quinoline-pyrido derivatives demonstrated IC50 values in the low micromolar range, suggesting their potential as selective anticancer agents .

Neuroprotective Effects
Quinoline-based compounds have also been investigated for neuroprotective effects. The presence of the pyrrolo moiety enhances the ability of these compounds to cross the blood-brain barrier, making them candidates for treating neurodegenerative diseases . Studies suggest that modifications to the quinoline structure can lead to improved neuroprotective profiles.

Biological Activities

Antimicrobial Properties
Quinoline derivatives have been recognized for their broad-spectrum antimicrobial activities. The incorporation of fluorinated alkyl chains enhances their efficacy against resistant bacterial strains . Compounds similar to this compound have shown promise in combating infections caused by Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects
Research has also indicated that quinoline compounds can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways may provide therapeutic benefits .

Case Studies and Research Findings

Study Focus Findings
Ajani et al. (2022)Anticancer activityDemonstrated significant antiproliferative effects against MCF-7 and HCT-116 cell lines with IC50 values below 10 µg/mL .
Weyesa & Mulugeta (2020)Synthesis methodsDeveloped efficient synthetic routes for quinoline derivatives that enhance biological activity .
Federal Register (2020)Regulatory statusListed as a controlled substance due to its potential misuse in synthetic drug production .

Mechanism of Action

5-fluoro 7-QUPAIC exerts its effects by interacting with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the action of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other pyrrolo[2,3-b]pyridine derivatives and SCRAs. Below is a detailed analysis of its key distinctions and overlaps with related molecules.

Structural Analogues and Spectral Matches

A GC–MS spectral comparison with the Cayman Chemical Library revealed a 64% match between quinolin-8-yl 1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and 5-fluoro-7-QUPAIC, indicating significant deviations in fragmentation patterns despite shared core features . This highlights the impact of minor substituent changes on spectral profiles.

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Functional Groups
Quinolin-8-yl 1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Pyrrolo[2,3-b]pyridine 5-fluoropentyl (1-position), quinolin-8-yl ester (3-position) Fluorinated alkyl chain, ester
5-[5-(Dimethylcarbamoyl)pyridin-3-yl]-3-(5-fluorosulfonyloxy-2-methoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Fluorosulfonyloxy-methoxyphenyl (3-position), dimethylcarbamoylpyridin-3-yl (5-position) Sulfonate ester, carbamoyl
AB-FUB7AICA (misidentified product) 7-Azaindole Fluoropentyl chain, ester-linked aromatic group Fluorinated alkyl chain, ester
Metabolic Pathways

Quinolin-8-yl 1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes phase I metabolism primarily via CYP3A4 and CYP2C9 enzymes, leading to hydroxylation and defluorination products . In contrast, non-fluorinated SCRAs (e.g., JWH-018) are metabolized more rapidly by CYP2C19 and CYP1A2, suggesting that fluorination alters enzyme specificity and metabolic half-life.

Pharmacological and Physicochemical Properties
  • Receptor Binding : Fluorination at the pentyl chain may augment CB1/CB2 receptor affinity, as seen in fluorinated SCRAs like 5F-ADB .
  • Stability : The fluorosulfonyloxy group in the PDB ligand () introduces polar characteristics, likely reducing cell membrane permeability compared to the fluoropentyl chain .

Biological Activity

Quinolin-8-yl 1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, commonly referred to as 5-Fluoro-PB-22, is a synthetic cannabinoid that has garnered attention for its potential biological activities. Its structure suggests it may interact with cannabinoid receptors, which are part of the endocannabinoid system involved in various physiological processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C23H21FN2O2
  • Molecular Weight : 376.42 g/mol
  • CAS Number : 1400742-41-7
  • IUPAC Name : Quinolin-8-yl 1-(5-fluoropentyl)indole-3-carboxylate

Biological Activity Overview

The biological activity of quinolin-8-yl 1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate primarily revolves around its action as a synthetic cannabinoid receptor agonist. Research indicates that it exhibits significant affinity for cannabinoid receptors CB1 and CB2.

Receptor Binding Affinity

Research has shown that synthetic cannabinoids like 5-Fluoro-PB-22 can bind to cannabinoid receptors with varying affinities, potentially leading to psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC). The following table summarizes the binding affinities of selected synthetic cannabinoids:

CompoundCB1 Binding Affinity (Ki)CB2 Binding Affinity (Ki)
5-Fluoro-PB-220.5 nM1.2 nM
JWH-0180.4 nM0.6 nM
AM22010.6 nM1.0 nM

Pharmacological Effects

The pharmacological effects of quinolin-8-yl 1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate have been evaluated in various preclinical studies:

Case Studies and Research Findings

  • In Vivo Studies : In animal models, administration of 5-Fluoro-PB-22 has been associated with increased locomotor activity and alterations in pain perception, indicative of its psychoactive properties.
  • Antiviral Activity : A study focused on the antiviral potential of substituted quinolines highlighted that certain derivatives exhibited significant anti-influenza A virus activity, suggesting that structural analogs may have therapeutic applications beyond cannabinoid activity .
  • Neuropharmacology : Research indicates that synthetic cannabinoids can modulate neurotransmitter release in the brain, impacting mood and behavior. This modulation is attributed to their interaction with the endocannabinoid system and may offer insights into treating mood disorders .

Safety and Toxicology

The safety profile of quinolin-8-yl 1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate remains under investigation. Synthetic cannabinoids are often associated with adverse effects such as anxiety, paranoia, and psychosis when abused. Understanding the toxicological implications is crucial for assessing its potential use in therapeutic settings.

Q & A

Q. What synthetic strategies are commonly employed for constructing the pyrrolo[2,3-b]pyridine core in this compound?

The pyrrolo[2,3-b]pyridine scaffold can be synthesized via multicomponent reactions or stepwise coupling. For example, SnCl₂-catalyzed reactions enable regioselective assembly of similar structures from indole derivatives and quinoline precursors . Alternatively, esterification of intermediates (e.g., quinolin-8-ol with activated pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives) followed by coupling with fluoropentyl amines is effective . Key steps include:

  • Esterification : Use DMF as a solvent with EDCI·HCl and HOBt for activating carboxyl groups .
  • Purification : Short silica gel chromatography or recrystallization to isolate products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

A combination of spectral methods is essential:

  • NMR : ¹H/¹³C NMR to verify fluoropentyl chain integration and ester linkage (e.g., δ ~4.5 ppm for -OCH₂-) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (MW: 376.42) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How can regioselectivity challenges in multicomponent reactions for pyrrolo[2,3-b]pyridine synthesis be mitigated?

Regioselectivity is influenced by catalyst choice and substituent electronic effects. SnCl₂ promotes preferential formation of the 3-carboxylate derivative by stabilizing electron-deficient intermediates . Computational modeling (DFT) of transition states can predict favorable pathways. For example, electron-withdrawing groups on the quinoline ring direct coupling to the pyrrolo nitrogen .

Q. What experimental design considerations resolve contradictions in reaction yields between esterification and coupling steps?

Discrepancies often arise from steric hindrance or solvent polarity. For esterification:

  • Optimize molar ratios (1:1.2 for acid:alcohol) and use aprotic solvents (e.g., DCM) . For coupling:
  • Introduce microwave-assisted heating to reduce reaction time and improve yields .
  • Compare yields under inert (N₂) vs. ambient conditions to assess oxidative byproduct formation .

Q. How does fluoropentyl chain length (e.g., 3- vs. 5-fluoropentyl) influence biological activity?

Chain length affects lipophilicity and target binding. For example, 5-fluoropentyl analogs show enhanced cellular permeability compared to shorter chains (3-fluoropentyl) in cytotoxicity assays . SAR studies using fluorinated alkyl variants (e.g., 4-fluorophenyl in pyridine derivatives) suggest that longer chains improve affinity for hydrophobic enzyme pockets .

Data Contradiction Analysis

Q. Why do reported melting points for similar compounds vary across studies?

Variations arise from polymorphic forms or impurities. For instance, pyrrolo[2,3-b]pyridine derivatives may crystallize as hydrates or solvates, altering mp ranges . Strict drying protocols (e.g., vacuum desiccation) and differential scanning calorimetry (DSC) can standardize measurements .

Methodological Tables

Synthetic Method Comparison ConditionsYield (%)Reference
SnCl₂-catalyzed multicomponent reaction80°C, 24h, DCM65–78
EDCI/HOBt-mediated couplingRT, 12h, DMF45–60
Microwave-assisted esterification100°C, 30min, Ethanol85
Key Spectral Data ObservationReference
¹H NMR (CDCl₃)δ 4.45 (t, -OCH₂-)
HRMS (ESI+)m/z 377.1543 [M+H]⁺
IR (KBr)1705 cm⁻¹ (C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.